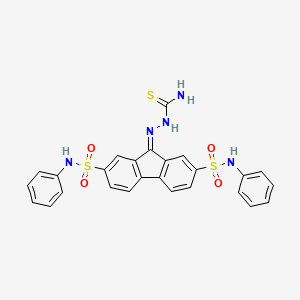
2-(2,7-bis(N-phenylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarbothioamide
描述
This compound belongs to the fluorenylidene-hydrazinecarbothioamide family, characterized by a fluorene core modified with hydrazinecarbothioamide and sulfamoyl substituents.
Key structural features include:
- Fluorenylidene core: Provides rigidity and planar conjugation.
- N-phenylsulfamoyl substituents: Improve solubility and modulate electronic properties.
属性
IUPAC Name |
[[2,7-bis(phenylsulfamoyl)fluoren-9-ylidene]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S3/c27-26(36)29-28-25-23-15-19(37(32,33)30-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)38(34,35)31-18-9-5-2-6-10-18/h1-16,30-31H,(H3,27,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIHGYJQXUCTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC(=S)N)C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-bis(N-phenylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarbothioamide generally involves multi-step organic reactions starting from fluorene derivatives. A typical synthetic route includes:
Nitration: of fluorene to introduce nitro groups at positions 2 and 7.
Reduction: of nitro groups to amine groups.
Sulfonation: of the amine groups to form N-phenylsulfamoyl groups.
Formation of the fluorenylidene intermediate: by reacting with appropriate carbonyl compounds.
Introduction of hydrazinecarbothioamide: through a condensation reaction under controlled temperature and pH conditions.
Industrial Production Methods
For industrial scale production, these reactions are optimized for yield and purity, often employing catalysts and specific solvents to ensure efficiency. Key steps involve bulk nitration, reduction using hydrogen over catalysts like palladium, and careful pH control during condensation to achieve high yield of the final product.
化学反应分析
Types of Reactions
2-(2,7-bis(N-phenylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarbothioamide undergoes various types of reactions, including:
Oxidation: Can be oxidized to form sulfonylfluorene derivatives.
Reduction: The hydrazinecarbothioamide group can be reduced under mild conditions.
Substitution: Particularly in the N-phenylsulfamoyl groups, substitutions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides in the presence of bases.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Fluorenylidene hydrazinecarbothioamide derivatives.
Substitution Products: Substituted N-phenylsulfamoyl fluorene derivatives.
科学研究应用
Chemistry
In chemistry, 2-(2,7-bis(N-phenylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarbothioamide is utilized as an intermediate for synthesizing complex organic molecules and as a probe for studying reaction mechanisms.
Biology
It is used in biological research to explore its interactions with biomolecules and its potential as a biochemical probe due to its structural affinity with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including anti-cancer and anti-microbial activities, owing to its ability to interact with cellular pathways.
Industry
In industry, it serves as a precursor in the synthesis of advanced materials, including polymers and dyes, leveraging its unique electronic properties.
作用机制
The mechanism of action for 2-(2,7-bis(N-phenylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarbothioamide involves:
Interaction with molecular targets: such as enzymes and receptors, modulating their activities.
Pathways: It can influence signal transduction pathways by altering the activity of key signaling molecules.
Binding to DNA/RNA: The fluorenylidene group can intercalate into DNA/RNA strands, affecting transcription and translation processes.
相似化合物的比较
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Data Comparison
Research Findings and Implications
- Electronic Properties: Sulfamoyl groups in the target compound likely reduce HOMO-LUMO gaps compared to non-sulfonated analogs, enhancing charge-transfer capabilities .
- Biological Activity : Thioamide derivatives (e.g., phenanthrene-based analogs) show promise in antiparasitic applications, suggesting the target compound could be optimized for similar uses .
- Synthetic Challenges : The introduction of bis(N-phenylsulfamoyl) groups requires precise control to avoid side reactions, as seen in related fluorenylidene syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


